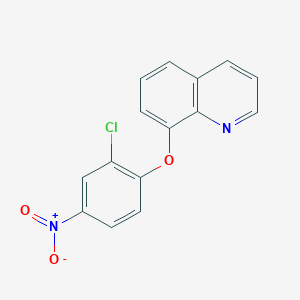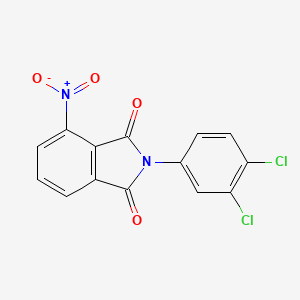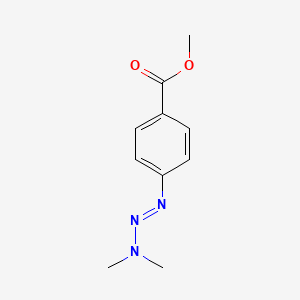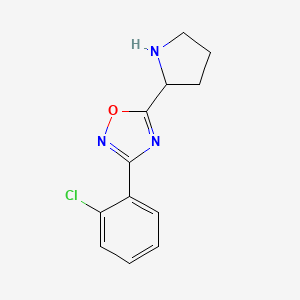
8-(2-Chloro-4-nitrophenoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Chloro-4-nitrophenoxy)quinoline is an organic compound with the molecular formula C15H9ClN2O3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy moiety, which is further connected to a quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-4-nitrophenoxy)quinoline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with 8-hydroxyquinoline. This reaction is carried out at 100°C for 30 minutes using microwave irradiation, resulting in a yield of 83% . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and photocatalytic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving microwave irradiation and green solvents, is likely to be preferred for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Chloro-4-nitrophenoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenoxy moiety can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The quinoline ring can undergo oxidation reactions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Reduction Reactions: Products include aminoquinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxide derivatives.
Applications De Recherche Scientifique
8-(2-Chloro-4-nitrophenoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 8-(2-Chloro-4-nitrophenoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-4-(2-chloro-4-nitrophenoxy)quinoline: This compound has a similar structure but with an additional chloro group on the quinoline ring.
Quinoline derivatives: Other quinoline derivatives with different substituents on the phenoxy moiety or the quinoline ring.
Uniqueness
8-(2-Chloro-4-nitrophenoxy)quinoline is unique due to the specific arrangement of the chloro and nitro groups on the phenoxy moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
156304-50-6 |
|---|---|
Formule moléculaire |
C15H9ClN2O3 |
Poids moléculaire |
300.69 g/mol |
Nom IUPAC |
8-(2-chloro-4-nitrophenoxy)quinoline |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-9-11(18(19)20)6-7-13(12)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H |
Clé InChI |
WGKFOGKAUUGXBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Solubilité |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15154509.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15154523.png)

![Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15154531.png)

![3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide](/img/structure/B15154550.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B15154553.png)
![6-chloro-N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15154557.png)
![3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B15154559.png)




